molecular formula C22H19ClN4O2 B2795938 N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261003-59-1

N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2795938
CAS No.: 1261003-59-1
M. Wt: 406.87
InChI Key: KQXCLTWXADKGBJ-UHFFFAOYSA-N
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Description

The compound N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide features a 2-chlorobenzyl group linked via an acetamide bridge to a pyrrole ring substituted with a 1,2,4-oxadiazole moiety bearing a 4-methylphenyl group. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules targeting enzymes or receptors. The 1,2,4-oxadiazole ring enhances metabolic stability, while the 2-chlorobenzyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-15-8-10-16(11-9-15)21-25-22(29-26-21)19-7-4-12-27(19)14-20(28)24-13-17-5-2-3-6-18(17)23/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCLTWXADKGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews its biological activity based on diverse sources, including synthetic pathways, mechanisms of action, and empirical research findings.

Chemical Structure and Synthesis

The compound's structure features a chlorobenzyl group linked to an oxadiazole and pyrrole moiety, which are known for their biological significance. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : Achieved through cyclization of hydrazides with carboxylic acids under dehydrating conditions.
  • Synthesis of the Pyrrole Ring : Often synthesized via Hantzsch pyridine synthesis involving β-ketoesters.
  • Coupling Reactions : The final step involves amide bond formation between the oxadiazole and pyrrole intermediates with the chlorobenzyl group, generally using coupling reagents like EDCI or DCC.

The biological activity of this compound may involve interaction with specific enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially inhibiting enzyme activity by mimicking natural substrates. This mechanism is crucial for its application in modulating inflammatory responses and cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Study Findings : A study highlighted that derivatives containing oxadiazole exhibited selective inhibition of cyclooxygenase (COX) enzymes, crucial in inflammatory pathways. Compounds demonstrated IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, indicating potent anti-inflammatory effects .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Case Study : In vitro evaluations showed that related pyrrole derivatives had MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL, demonstrating their efficacy in inhibiting bacterial growth and suggesting potential anticancer applications due to similar mechanisms .
CompoundTargetIC50 (μM)Reference
PYZ3COX-II0.011
PYZ4COX-II0.2
Compound 19NIH/3T3Strong selectivity

Empirical Research Findings

Empirical studies have provided insights into the biological activities of related compounds:

  • Inhibition Studies : Various studies have reported on the inhibitory effects of pyrrole derivatives on cancer cell lines, with some compounds exhibiting equipotent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations indicated that effective compounds interact primarily through hydrophobic contacts with target proteins, which is essential for their cytotoxic activity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that various oxadiazole derivatives showed promising activity against a range of bacterial strains. The incorporation of the 1,2,4-oxadiazole moiety in N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide may enhance its antimicrobial efficacy due to the electron-withdrawing nature of the oxadiazole ring .

Anticancer Potential

Compounds containing oxadiazole and pyrrole structures have been investigated for their anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific structural features of this compound may contribute to its effectiveness in targeting cancer cells through specific signaling pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of similar compounds. The presence of the pyrrole ring is associated with neuroactive properties, potentially offering protective effects against neurodegenerative diseases. This suggests that this compound could be further researched for its role in treating conditions like Alzheimer's or Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

In a study published in PMC, researchers synthesized various oxadiazole derivatives and tested their antimicrobial activity against several bacterial strains. Results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity .

Case Study 2: Anticancer Activity

Another investigation focused on evaluating the cytotoxic effects of oxadiazole-based compounds on cancer cell lines. The findings revealed that certain derivatives led to reduced viability in cancer cells through apoptosis induction mechanisms . This highlights the potential therapeutic application of this compound in oncology.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and analogues from the evidence:

Compound Name (Abbreviated) Key Substituents/Modifications Heterocyclic Core Differences Potential Impact on Properties References
Target Compound 2-chlorobenzyl, 4-methylphenyl on oxadiazole Pyrrole + 1,2,4-oxadiazole Balanced lipophilicity; methyl group enhances steric bulk without excessive hydrophobicity. -
N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 4-fluorophenyl (instead of 4-methylphenyl) on oxadiazole Same core Fluorine increases electronegativity, improving metabolic stability and membrane permeability.
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 4-methoxyphenyl on oxadiazole; pyrazole replaces pyrrole; methylsulfanyl and amino groups Pyrazole + 1,2,4-oxadiazole Methoxy group increases solubility; sulfur and amino groups may enhance hydrogen bonding.
N-(4-chlorobenzyl)-2-{[4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chlorobenzyl (vs. 2-chloro); triazole replaces oxadiazole; pyridinyl and allyl groups 1,2,4-Triazole + pyridine Pyridine introduces basicity; triazole may alter binding selectivity.
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide Benzotriazolylmethyl and allyl groups on triazole; 3-chloro-2-methylphenyl substitution Benzotriazole + 1,2,4-triazole Benzotriazole enhances π-π stacking; allyl group may increase reactivity.

Key Findings from Structural Comparisons

Substituent Effects on Aromatic Rings: 4-Methylphenyl (target compound): Provides moderate steric bulk and lipophilicity. 4-Fluorophenyl (): Increases electronegativity and metabolic stability due to fluorine’s inductive effect .

Heterocyclic Core Modifications: Pyrazole vs. Triazole vs. Oxadiazole (): Triazoles are more polar and may engage in different binding modes compared to oxadiazoles, which are often used as bioisosteres for ester or amide groups .

Chlorobenzyl Positional Isomerism :

  • 2-Chlorobenzyl (target compound) vs. 4-Chlorobenzyl (): The ortho-substituted chloro group may induce steric hindrance, affecting binding pocket interactions compared to para-substituted analogues .

Benzotriazole (): Likely enhances π-π stacking with aromatic residues in target proteins .

Theoretical Property Analysis

While experimental data (e.g., IC50, logP) are unavailable in the evidence, theoretical trends can be inferred:

  • Molecular Weight : The target compound (MW ~440–460) is comparable to analogues, suggesting similar bioavailability profiles.
  • Lipophilicity : Fluorophenyl () and methylsulfanyl () groups may increase logP, whereas methoxyphenyl () reduces it.
  • Solubility : Methoxy and pyridine-containing analogues () likely exhibit higher aqueous solubility than the target compound.

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